3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid is a complex organic compound with a unique structure that combines both alkyne and cyclohexene functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid typically involves multi-step organic reactions. One common method involves the alkylation of cyclohexene derivatives followed by the introduction of the alkyne group through a Sonogashira coupling reaction. The final step often includes the nitration of benzoic acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium and copper are often employed to facilitate the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The alkyne and cyclohexene groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often employed.
Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol: Lacks the nitrobenzoic acid moiety.
4-Nitrobenzoic acid: Lacks the alkyne and cyclohexene functionalities.
Uniqueness
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid is unique due to its combination of alkyne, cyclohexene, and nitrobenzoic acid functionalities
Properties
CAS No. |
93371-24-5 |
---|---|
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C12H18O.C7H5NO4/c1-3-4-5-8-11-10(2)7-6-9-12(11)13;9-7(10)5-1-3-6(4-2-5)8(11)12/h12-13H,5-9H2,1-2H3;1-4H,(H,9,10) |
InChI Key |
FSAPICCFUCUKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1=C(CCCC1O)C.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.